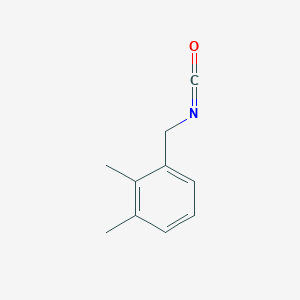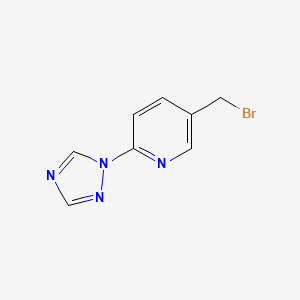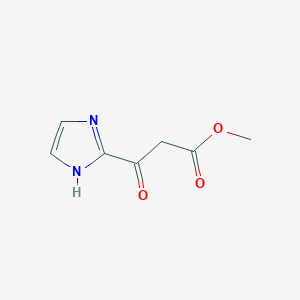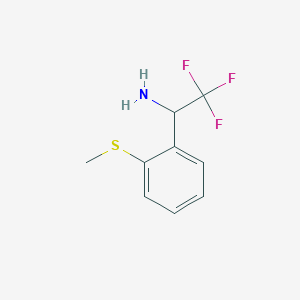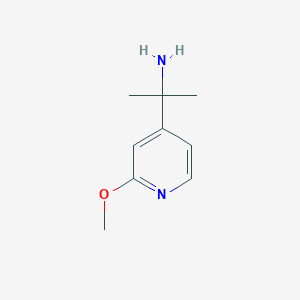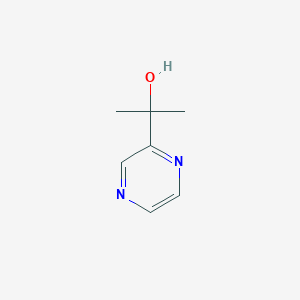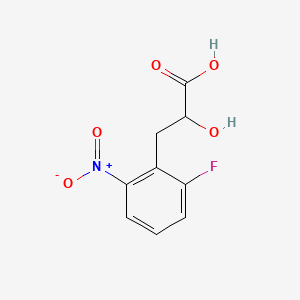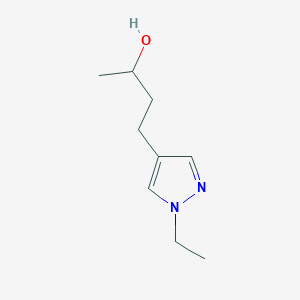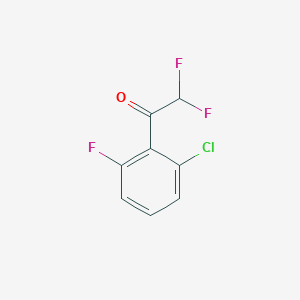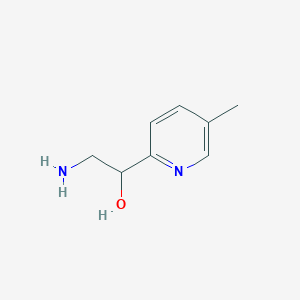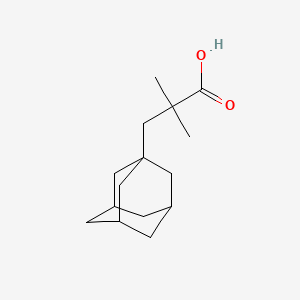
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid is an organic compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties. The adamantane framework is often utilized in various fields of chemistry due to its rigidity and ability to enhance the stability of compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantane with 2,2-dimethylpropanoic acid under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the adamantane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce adamantanol derivatives.
科学研究应用
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantane moiety.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials and polymers.
作用机制
The mechanism by which 3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid exerts its effects is largely dependent on its interaction with biological targets. The adamantane moiety can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. This property is particularly useful in drug design, where the compound can act as a carrier for active pharmaceutical ingredients.
相似化合物的比较
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various chemical applications.
1-Adamantanecarboxylic acid: A simpler derivative with similar structural features.
2-Adamantanone: An oxidized form of adamantane with a ketone functional group.
Uniqueness
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the adamantane moiety and the 2,2-dimethylpropanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications such as drug design and materials science.
属性
CAS 编号 |
97041-90-2 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
3-(1-adamantyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C15H24O2/c1-14(2,13(16)17)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,3-9H2,1-2H3,(H,16,17) |
InChI 键 |
WPSMLACYSNNZHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


